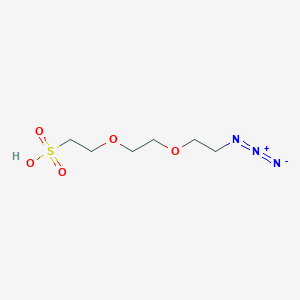

Azido-PEG2-sulfonic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-(2-azidoethoxy)ethoxy]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O5S/c7-9-8-1-2-13-3-4-14-5-6-15(10,11)12/h1-6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEOYHHTRHXIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCS(=O)(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Deconstructing a Multifunctional Linker

An In-Depth Technical Guide to Azido-PEG2-Sulfonic Acid for Advanced Drug Development

In the landscape of modern drug development, particularly in the realms of bioconjugation and targeted therapeutics, the linker molecule is not merely a passive spacer but an active contributor to the overall efficacy, pharmacokinetics, and solubility of a conjugate. Azido-PEG2-sulfonic acid is a premier example of such a functionally dense linker. It is a heterobifunctional molecule meticulously designed to bridge biomolecules, drug payloads, or molecular probes with precision and enhanced physicochemical properties.

This guide provides a senior scientist's perspective on the core properties, mechanisms, and applications of Azido-PEG2-sulfonic acid, moving beyond simple data recitation to explain the causal relationships that make it an invaluable tool for researchers in pharmacology and materials science.

At its core, the molecule is composed of three distinct functional units:

-

An Azide Group (N₃): This moiety is the reactive handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] The azide group is remarkably stable in most biological and chemical environments, yet it reacts selectively with alkyne-containing molecules.[3][4]

-

A Diethylene Glycol Spacer (PEG2): The short polyethylene glycol chain is fundamental to the molecule's utility. PEGylation, the process of attaching PEG chains to molecules, is a clinically validated strategy to improve the pharmacokinetic profiles of therapeutics.[5][6][7] Even this short PEG2 linker enhances aqueous solubility, reduces aggregation, and provides a flexible, defined-length bridge between conjugated partners.[2][8]

-

A Sulfonic Acid Group (-SO₃H): This terminal group is a strong acid, rendering it highly hydrophilic and negatively charged at physiological pH.[9] This feature dramatically increases the water solubility of the linker and any molecule it is attached to, which is a critical advantage when working with hydrophobic drugs or large biomolecules.[10][11]

Physicochemical and Handling Properties

The rational design of Azido-PEG2-sulfonic acid is reflected in its physical and chemical characteristics. Understanding these properties is essential for its effective application, storage, and handling.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃N₃O₅S | [1][12][13] |

| Molecular Weight | 239.25 g/mol | [1][10][12][14] |

| CAS Number | 1817735-39-9 | [1][12][13] |

| Appearance | White to off-white solid or powder | Generic observation |

| Purity | Typically ≥95% | [10][12][13] |

| Solubility | Soluble in DMSO, DMF, and water | [15] |

| SMILES | O=S(CCOCCOCCN=[N+]=[N-])(O)=O | [12][13] |

Storage and Safe Handling

Proper handling is critical to maintain the integrity of the reagent and ensure laboratory safety.

-

Storage Conditions: The compound should be stored in a tightly sealed container, protected from moisture and light, at -20°C for long-term stability.[14][16][17] Some suppliers may ship at room temperature, but freezer storage is recommended upon receipt.[1][13]

-

Handling Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[18][19][20] Handling should occur in a well-ventilated area or a fume hood.[18][19] Avoid creating dust. Azides can be energetic, though this risk is minimal with this molecule under normal conditions. Avoid contact with strong acids or oxidizing agents.[18]

Core Applications and Mechanistic Insights

The utility of Azido-PEG2-sulfonic acid stems from its dual-ended functionality, enabling its use as a hydrophilic linker in several cutting-edge applications.

Advanced Bioconjugation via Click Chemistry

The azide group is the gateway to one of the most powerful conjugation chemistries available. The linker can participate in two primary forms of azide-alkyne cycloaddition.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry. In the presence of a Cu(I) catalyst, the azide group reacts with a terminal alkyne to form a highly stable 1,4-disubstituted triazole ring. This reaction is rapid, high-yielding, and orthogonal to most biological functional groups.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern (e.g., in living systems), SPAAC is the preferred method. The azide reacts with a strained cyclooctyne, such as DBCO or BCN, without the need for a metal catalyst.[1][21]

The choice between CuAAC and SPAAC is a critical experimental decision. CuAAC is generally faster and uses simple terminal alkynes, but requires a copper catalyst which may need to be removed. SPAAC is copper-free but requires the pre-installation of a bulkier, more complex strained alkyne onto the binding partner.

Enhancing Drug Delivery Systems through PEGylation

PEGylation is a cornerstone of drug delivery, used to improve the therapeutic index of drugs by modifying their pharmacokinetic and pharmacodynamic properties.[6] Key advantages conferred by PEGylation include:

-

Prolonged Circulation Half-Life: The hydrophilic PEG chain creates a hydration shell around the drug, increasing its hydrodynamic radius and preventing rapid renal clearance.[8][22]

-

Reduced Immunogenicity: The PEG chain can mask epitopes on therapeutic proteins, reducing their recognition by the immune system.[5][7]

-

Enhanced Solubility: This is particularly crucial for hydrophobic small molecules, where poor water solubility is a major barrier to formulation and bioavailability.[5][8]

Azido-PEG2-sulfonic acid contributes significantly to these goals. The sulfonic acid group provides a powerful boost to aqueous solubility, complementing the effect of the PEG spacer.[9][11]

Application in PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to degrade specific target proteins.[1] A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.

Azido-PEG2-sulfonic acid is an ideal candidate for the linker component.[14][23][24] Its defined length, flexibility, and hydrophilicity are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase—an event essential for successful protein degradation. The click chemistry handle allows for the efficient and modular assembly of the two distinct ligands.

Experimental Protocols

The following protocols are generalized methodologies. Researchers must optimize concentrations, reaction times, and purification methods for their specific substrates.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of Azido-PEG2-sulfonic acid to an alkyne-modified biomolecule (e.g., a peptide or protein).

1. Reagent Preparation:

- Dissolve the alkyne-modified biomolecule in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

- Dissolve Azido-PEG2-sulfonic acid in the same buffer or a co-solvent like DMSO.

- Prepare fresh stock solutions of the catalyst system:

- Copper(II) sulfate (CuSO₄).

- A reducing agent, such as sodium ascorbate, to reduce Cu(II) to the active Cu(I) state.

- A copper ligand, such as TBTA or THPTA, to stabilize the Cu(I) catalyst and improve reaction efficiency in aqueous media.

2. Reaction Assembly:

- In a microcentrifuge tube, add the alkyne-modified biomolecule solution.

- Add a molar excess (typically 3-10 equivalents) of the Azido-PEG2-sulfonic acid solution.

- Add the copper ligand (e.g., THPTA) to a final concentration of ~1 mM.

- Add CuSO₄ to a final concentration of ~0.5 mM.

- Initiate the reaction by adding the sodium ascorbate solution to a final concentration of ~2-5 mM. Vortex gently to mix.

3. Incubation:

- Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight, which can be beneficial for sensitive biomolecules.

4. Purification:

- Remove unreacted linker and catalyst components using a method appropriate for the biomolecule, such as dialysis, size-exclusion chromatography (SEC), or spin filtration.

5. Analysis:

- Confirm successful conjugation using techniques like mass spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the linker, or SDS-PAGE if conjugating to a large protein.

Prep [label="1. Prepare Reagents\n- Alkyne-Biomolecule\n- Azido-Linker\n- Catalyst Stocks"];

Mix [label="2. Mix Reactants\n- Biomolecule\n- Linker\n- Ligand, CuSO4"];

Initiate [label="3. Initiate Reaction\nAdd Sodium Ascorbate"];

Incubate [label="4. Incubate\nRoom Temp, 1-4h"];

Purify [label="5. Purify Conjugate\n(e.g., SEC, Dialysis)"];

Analyze [label="6. Analyze Product\n(e.g., Mass Spec)"];

Prep -> Mix -> Initiate -> Incubate -> Purify -> Analyze;

}

Conclusion

Azido-PEG2-sulfonic acid is more than a simple linker; it is a sophisticated chemical tool that addresses multiple challenges in drug development simultaneously. Its azide handle provides access to the robust and versatile world of click chemistry, while the combination of a PEG spacer and a sulfonic acid terminus offers exceptional hydrophilicity and favorable pharmacokinetic properties.[2][10] For scientists developing antibody-drug conjugates, PROTACs, or PEGylated biologics, this reagent provides a reliable and effective solution for conjugating molecular components while enhancing the overall developability of the final product. Its thoughtful design exemplifies the principle that in modern therapeutics, the linker is as critical to success as the payload itself.

References

-

An S, et al. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine. 2018 Oct;36:553-562. [Link]

-

AxisPharm. Azido-PEG-sulfonic acid. AxisPharm Website. [Link]

-

CD Bioparticles. Active Drug Targeting by PEGylated Ligands. CD Bioparticles Website. [Link]

-

Yılmaz, B., & Acar, T. The Usage of PEG in Drug Delivery Systems- A Mini Review. Crimson Publishers. 2022 Apr;5(2). [Link]

-

Lin, E.C., & Wang, Y.A. PEGylated therapeutics in the clinic. WIREs Nanomedicine and Nanobiotechnology. 2023. [Link]

-

Knop, K., et al. Questioning the Use of PEGylation for Drug Delivery. PMC - NIH. 2013. [Link]

-

Veronese, F. M., & Pasut, G. PEGylation, successful approach to drug delivery. Drug Discovery Today. 2005 Nov 1;10(21):1451-8. [Link]

-

AxisPharm. Sulfonic acid PEG. AxisPharm Website. [Link]

-

CD Bioparticles. Azido-PEG2-Sulfonic acid. CD Bioparticles Website. [Link]

-

Carl ROTH. Safety data sheet. Carl ROTH Website. [Link]

-

AxisPharm. Azido-PEG2-sulfonic acid, CAS 1817735-39-9. AxisPharm Website. [Link]

-

AxisPharm. Azide PEG. AxisPharm Website. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Azido-PEG2-Sulfonic acid - CD Bioparticles [cd-bioparticles.net]

- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 4. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Active Drug Targeting by PEGylated Ligands - CD Bioparticles [cd-bioparticles.net]

- 9. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 10. Azido-PEG-sulfonic acid | AxisPharm [axispharm.com]

- 11. precisepeg.com [precisepeg.com]

- 12. precisepeg.com [precisepeg.com]

- 13. chemscene.com [chemscene.com]

- 14. Azido-PEG2-C2-sulfonic acid | TargetMol [targetmol.com]

- 15. Azido-SS-PEG2-acid | 2144777-72-8 | BroadPharm [broadpharm.com]

- 16. Azido-PEG2-acid, 1312309-63-9 | BroadPharm [broadpharm.com]

- 17. N-(Azido-PEG2)-N-Boc-PEG4-NHS ester, 2093153-95-6 | BroadPharm [broadpharm.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Characterization of Azido-PEG2-sulfonic acid

Introduction

In the evolving landscape of bioconjugation and drug delivery, precision and efficiency are paramount. Azido-PEG2-sulfonic acid has emerged as a critical heterobifunctional linker, offering a unique combination of functionalities that empower researchers in these fields. This molecule incorporates a short polyethylene glycol (PEG) spacer, which enhances aqueous solubility, an azide group for bioorthogonal "click" chemistry, and a terminal sulfonic acid group.[1][2][3] The highly acidic and hydrophilic nature of the sulfonic acid group provides strong interactions and further improves solubility, making this linker particularly valuable for modifying biomolecules and surfaces.[2]

This technical guide provides a comprehensive overview of the synthesis and characterization of Azido-PEG2-sulfonic acid, grounded in established chemical principles and practical laboratory insights. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work, from protein labeling to the development of advanced drug delivery systems and Proteolysis-Targeting Chimeras (PROTACs).[3][4][5]

I. Strategic Importance of Azido-PEG2-sulfonic acid in Modern Bioconjugation

The utility of Azido-PEG2-sulfonic acid stems from its distinct chemical moieties, each serving a strategic purpose in the design of complex biomolecular conjugates.

-

The Azide Group: This functional group is a cornerstone of "click chemistry," a set of reactions known for their high yield, selectivity, and biocompatibility.[6][7][8] The azide can readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing alkyne, DBCO (dibenzocyclooctyne), or BCN (bicyclo[6.1.0]nonyne) groups.[4][9][10] This allows for the precise and stable covalent attachment of a wide array of molecules, including fluorescent dyes, biotin, and therapeutic agents.[]

-

The PEG2 Spacer: The short diethylene glycol spacer confers hydrophilicity, which is crucial for improving the solubility and reducing the aggregation of modified biomolecules in aqueous environments.[1][9][10] In the context of drug delivery, PEGylation is a well-established strategy to enhance the pharmacokinetic properties of therapeutics.[12]

-

The Sulfonic Acid Group: Unlike a carboxylic acid, which is also used in linkers, the sulfonic acid group is a strong acid and remains ionized over a wide pH range. This ensures sustained hydrophilicity and can be advantageous in applications requiring strong surface interactions or when pH-dependent charge modulation is undesirable.[2]

Applications at the Forefront of Research:

-

PROTAC Development: Azido-PEG2-sulfonic acid serves as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[4][5]

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic payloads to antibodies, creating targeted cancer therapies.

-

Surface Modification: The sulfonic acid group can be used to modify surfaces like metal oxides and nanoparticles to enhance their hydrophilicity and stability in aqueous solutions.[2]

-

Biomolecule Labeling: The azide functionality allows for the site-specific labeling of proteins, peptides, and oligonucleotides for diagnostic and research purposes.[3][13]

II. Synthesis of Azido-PEG2-sulfonic acid: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of Azido-PEG2-sulfonic acid is a multi-step process that requires careful execution and an understanding of the underlying reaction mechanisms. A common and logical synthetic route begins with a commercially available starting material and proceeds through activation and nucleophilic substitution steps.

Synthetic Workflow Overview

Caption: Synthetic workflow for Azido-PEG2-sulfonic acid.

Detailed Experimental Protocol

Step 1: Selective Mono-tosylation of Diethylene Glycol

The first crucial step is the selective activation of one of the hydroxyl groups of diethylene glycol. Mono-tosylation is a preferred method as the tosyl group is an excellent leaving group for the subsequent azidation step. Achieving selective mono-functionalization of a symmetric diol can be challenging. A highly efficient method utilizes silver oxide (Ag₂O) and a catalytic amount of potassium iodide (KI).[14]

-

Materials:

-

Diethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Silver (I) oxide (Ag₂O)

-

Potassium iodide (KI)

-

Anhydrous toluene

-

Dichloromethane (DCM)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dry the diethylene glycol by azeotropic distillation with toluene.

-

Dissolve the dried diethylene glycol (1 equivalent) in anhydrous toluene.

-

To this solution, add Ag₂O (1.5 equivalents) and KI (0.2 equivalents).

-

Add TsCl (1.05 equivalents) in one portion to the rapidly stirred mixture.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture to remove insoluble silver salts.

-

Remove the toluene under reduced pressure.

-

Dissolve the crude product in DCM and wash with brine and then water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate by rotary evaporation.

-

Precipitate the product by adding the concentrated solution dropwise into cold diethyl ether.

-

Collect the precipitate by filtration to yield α-tosyl-ω-hydroxyl-PEG2.

-

-

Causality and Insights: The use of Ag₂O and KI promotes a "polymer desymmetrization" strategy, leading to yields of the mono-tosylated product that can exceed the statistical maximum of 50%.[14] This is a significant improvement over traditional methods.

Step 2: Azidation of the Tosylated Intermediate

This step involves a nucleophilic substitution reaction where the tosyl group is displaced by an azide ion.

-

Materials:

-

α-Tosyl-ω-hydroxyl-PEG2 (from Step 1)

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

-

Procedure:

-

Dissolve the α-tosyl-ω-hydroxyl-PEG2 (1 equivalent) and NaN₃ (5 equivalents) in anhydrous DMF.

-

Stir the mixture overnight at 90°C under an inert atmosphere (e.g., argon).[15]

-

After cooling to room temperature, filter the mixture.

-

Remove the DMF under vacuum.

-

Dissolve the crude product in DCM and wash twice with brine and twice with water.[15]

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Precipitate the product in cold diethyl ether and collect by filtration to obtain α-azido-ω-hydroxyl-PEG2.

-

-

Safety Considerations: Organic azides can be energetic and potentially explosive.[16][17] It is crucial to handle them with care, avoid heat and shock, and work in a well-ventilated fume hood. Always assess the carbon-to-nitrogen ratio; for small molecules like this, while generally stable, it's good practice to store them at low temperatures and away from light.[18][19]

Step 3: Synthesis of the Sulfonic Acid Moiety

There are several established methods for introducing a sulfonic acid group. One common approach involves the reaction of the remaining hydroxyl group with a suitable sulfonating agent. A more direct route, if starting with a different precursor, involves the oxidation of a thiol. For the purpose of this guide, we will outline a common synthetic strategy starting from a commercially available precursor that already contains the sulfonate group, which is then modified to introduce the azide. An alternative is the direct synthesis from a halogenated precursor.

A plausible synthetic route involves starting with 2-(2-chloroethoxy)ethanesulfonic acid, which can be synthesized or sourced.

-

Materials:

-

2-(2-Chloroethoxy)ethanesulfonic acid sodium salt

-

Sodium azide (NaN₃)

-

Water

-

-

Procedure:

-

Dissolve 2-(2-chloroethoxy)ethanesulfonic acid sodium salt (1 equivalent) and sodium azide (excess, e.g., 3-5 equivalents) in water.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) for several hours to overnight, monitoring the reaction by a suitable technique (e.g., NMR or LC-MS).

-

After completion, the purification of the highly polar product can be challenging. Ion-exchange chromatography is a suitable method. Alternatively, if the product is sufficiently stable, acidification followed by extraction with a polar organic solvent may be possible, though often difficult. Purification using polystyrene-divinylbenzene beads has also been reported for PEG derivatives.[12][20]

-

Purification Challenges and Strategies

The purification of short-chain, polar PEG derivatives can be notoriously difficult with standard silica gel chromatography due to their high polarity, which often leads to streaking and poor separation.[21]

-

Precipitation: Precipitation in a non-solvent like cold diethyl ether is a common and effective technique for purifying PEGylated compounds.[15][22]

-

Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC can be an effective purification method.

-

Ion-Exchange Chromatography: Given the presence of the sulfonic acid group, ion-exchange chromatography is a powerful tool for separating the desired product from uncharged or differently charged impurities.

III. Comprehensive Characterization of Azido-PEG2-sulfonic acid

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized Azido-PEG2-sulfonic acid. A combination of spectroscopic and spectrometric techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals to look for include:

-

The characteristic ethylene glycol repeating unit protons, typically appearing as a complex multiplet in the range of 3.5-3.8 ppm.

-

The methylene protons adjacent to the azide group, which will be shifted slightly downfield compared to those next to a hydroxyl group.

-

The methylene protons adjacent to the sulfonic acid group, which will also exhibit a characteristic downfield shift.

-

The absence of the tosyl group's aromatic protons (if that route was used) is a key indicator of a successful azidation reaction.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule. The chemical shifts of the carbons bonded to the azide and sulfonic acid groups will be distinct from those in the starting materials.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is particularly useful for identifying the presence of the azide functional group.

-

Key Vibrational Modes:

-

Azide (N₃) stretch: A strong, sharp absorption band in the region of 2100 cm⁻¹. This is a highly characteristic peak and a primary indicator of a successful azidation.

-

Sulfonic acid (S=O) stretches: Strong absorptions typically found in the ranges of 1350-1342 cm⁻¹ (asymmetric) and 1165-1150 cm⁻¹ (symmetric).

-

O-H stretch (of the sulfonic acid): A broad absorption in the region of 3000-2500 cm⁻¹.

-

C-O stretch: A strong absorption around 1100 cm⁻¹ characteristic of the ether linkages in the PEG backbone.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, thereby confirming its elemental composition.[23]

-

Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the preferred method for this type of polar molecule.

-

Expected Ion: In negative ion mode, the expected [M-H]⁻ peak should be observed. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ are common. The observed mass should match the calculated mass of C₆H₁₃N₃O₅S (239.25 g/mol ) with high accuracy.[24][25]

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₆H₁₃N₃O₅S |

| Molecular Weight | 239.25 g/mol [24][25] |

| Purity (Typical) | >95% |

| Appearance | Colorless to pale yellow oil or solid |

| Solubility | Soluble in water, DMSO, DMF |

Characterization Workflow

Caption: Workflow for the characterization of Azido-PEG2-sulfonic acid.

IV. Conclusion and Future Perspectives

Azido-PEG2-sulfonic acid is a powerful and versatile tool for researchers at the interface of chemistry, biology, and medicine. Its unique combination of an azide for click chemistry, a hydrophilic PEG spacer, and a strongly acidic sulfonic acid group makes it highly suitable for a range of applications, from fundamental research in bioconjugation to the development of next-generation therapeutics like PROTACs and ADCs.

A thorough understanding of its synthesis and rigorous characterization are fundamental to its successful application. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to confidently synthesize and validate this important molecule, thereby accelerating their research and development efforts. As the demand for precisely engineered biomaterials and therapeutics continues to grow, the importance of well-characterized, heterobifunctional linkers like Azido-PEG2-sulfonic acid will undoubtedly increase.

V. References

-

Environmental Health and Safety. (n.d.). Azide Compounds. Retrieved from [Link]

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

-

Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

-

Bräse, S. (2021, October 8). Azide. KIT - IOC. Retrieved from [Link]

-

Fischer, N., & Klapötke, T. M. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Materials, 13(4), 988. [Link]

-

CD Bioparticles. (n.d.). Azido-PEG2-Sulfonic acid. Retrieved from [Link]

-

Li, Y., et al. (2007). Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing. Journal of Chromatography A, 1161(1-2), 162-167. [Link]

-

AxisPharm. (n.d.). Sulfonic acid PEG. Retrieved from [Link]

-

Zalipsky, S., & Barany, G. (1990). A Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Journal of Bioactive and Compatible Polymers, 5(2), 227-231.

-

Monfardini, C., et al. (1995). Exactly defined molecular weight poly(ethylene glycol) allows for facile identification of PEGylation sites on proteins. Bioconjugate Chemistry, 6(1), 62-69.

-

ResearchGate. (n.d.). Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing | Request PDF. Retrieved from [Link]

-

Lutz, J. F., et al. (2017). Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. Macromolecules, 50(23), 9134-9141. [Link]

-

Reddit. (2022, June 4). Chromatography of PEG containing compounds : r/Chempros. Retrieved from [Link]

-

Reddit. (n.d.). Trouble purifying PEG chain with ester-linked pyridine – dissolving in water or possible degradation?. Retrieved from [Link]

-

ResearchGate. (n.d.). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Retrieved from [Link]

-

AxisPharm. (n.d.). Azido-PEG-sulfonic acid. Retrieved from [Link]

-

Supuran, C. T., et al. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 108-132. [Link]

-

baseclick. (n.d.). Click Chemistry Reagents. Retrieved from [Link]

-

ResearchGate. (2020, June 2). Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). Supplementary information. Retrieved from [Link]

-

Google Patents. (n.d.). Method for preparing 2-((2-aminoethyl) amino)-ethanesulfonic acid monosodium salt. Retrieved from

Sources

- 1. Azido-PEG2-Sulfonic acid - CD Bioparticles [cd-bioparticles.net]

- 2. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 3. Azido-PEG-sulfonic acid | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Azido-PEG2-C2-sulfonic acid | TargetMol [targetmol.com]

- 6. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]

- 7. Click Chemistry [organic-chemistry.org]

- 8. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 9. Azido-SS-PEG2-acid | 2144777-72-8 | BroadPharm [broadpharm.com]

- 10. Azido-PEG2-acid, 1312309-63-9 | BroadPharm [broadpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. tcichemicals.com [tcichemicals.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. safety.fsu.edu [safety.fsu.edu]

- 17. safety.pitt.edu [safety.pitt.edu]

- 18. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 19. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 20. Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. reddit.com [reddit.com]

- 22. reddit.com [reddit.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. precisepeg.com [precisepeg.com]

- 25. chemscene.com [chemscene.com]

The Dual-Pronged Approach: A Technical Guide to the Bifunctional Nature of Azido-PEG2-Sulfonic Acid

Introduction: The Power of Heterobifunctionality in Modern Drug Development

In the intricate landscape of targeted therapeutics and advanced biomaterials, the ability to selectively and efficiently link different molecular entities is paramount. Heterobifunctional linkers, possessing two distinct reactive functional groups, have emerged as indispensable tools for researchers in drug development, diagnostics, and material science. Among these, Azido-PEG2-sulfonic acid stands out as a versatile and powerful reagent. Its unique architecture, combining a bioorthogonal azide group with a highly polar sulfonic acid moiety, offers a dual advantage: precise covalent conjugation and significantly enhanced aqueous solubility.[1][2][3]

This technical guide provides an in-depth exploration of the bifunctional nature of Azido-PEG2-sulfonic acid, offering field-proven insights into its application. We will delve into the distinct roles of its functional groups, provide detailed experimental protocols for its use in bioconjugation, and present a logical framework for its strategic implementation in research and development.

Core Molecular Architecture and Physicochemical Properties

Azido-PEG2-sulfonic acid is a polyethylene glycol (PEG) derivative characterized by a terminal azide group (-N₃) and a sulfonic acid group (-SO₃H), separated by a two-unit PEG spacer.[4] This specific arrangement of functional groups dictates its utility in bioconjugation and drug delivery applications.

| Property | Description | Reference |

| Molecular Formula | C₆H₁₃N₃O₅S | [4] |

| Molecular Weight | 239.25 g/mol | [4] |

| Appearance | Typically a colorless oil or solid | |

| Solubility | Highly soluble in aqueous solutions and polar organic solvents like DMSO and DMF. | [1][5] |

The Two Pillars of Functionality: A Deep Dive

The power of Azido-PEG2-sulfonic acid lies in the orthogonal reactivity and distinct physicochemical contributions of its two terminal groups.

The Azide Group: A Gateway to "Click" Chemistry

The azide group is the reactive handle for covalent bond formation. It is a key participant in one of the most robust and widely used bioorthogonal reactions: the azide-alkyne cycloaddition, often referred to as "click chemistry".[6] This reaction's popularity stems from its high efficiency, specificity, and biocompatibility. The azide moiety is largely inert to the functional groups found in biological systems, ensuring that the reaction proceeds only with its intended alkyne partner.

There are two primary modalities for azide-alkyne click chemistry:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to promote the formation of a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the potential cytotoxicity of a copper catalyst is a concern (e.g., in living cells), SPAAC offers a powerful alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[6]

The choice between CuAAC and SPAAC depends on the specific experimental context, with CuAAC often providing faster kinetics and SPAAC offering superior biocompatibility for in vivo applications.

Caption: Click chemistry pathways for bioconjugation using an azide-functionalized molecule.

The Sulfonic Acid Group: The Unsung Hero of Solubility

The sulfonic acid group (-SO₃H) is a strong acid that is deprotonated to its sulfonate form (-SO₃⁻) at physiological pH. This anionic charge is the key to the second major advantage of this linker: enhanced hydrophilicity.[7][8]

Many therapeutic molecules, particularly small-molecule drugs and complex peptides, suffer from poor aqueous solubility. This can significantly hinder their formulation, administration, and ultimately, their bioavailability. By incorporating Azido-PEG2-sulfonic acid into a bioconjugate, the highly polar sulfonate group dramatically increases the overall water solubility of the molecule.[8]

Anticipated Impact of Sulfonation on Physicochemical Properties:

| Parameter | Without Sulfonic Acid Group | With Sulfonic Acid Group | Rationale |

| Aqueous Solubility | Low to moderate | High | The ionic sulfonate group enhances interactions with water molecules.[8] |

| LogP/LogD | Higher | Lower | Increased hydrophilicity leads to a lower partition coefficient in octanol/water systems. |

| Pharmacokinetics | Potentially shorter circulation half-life | Potentially longer circulation half-life | Increased hydrophilicity can reduce renal clearance and non-specific binding, though this is also influenced by the overall size and charge of the conjugate.[9][10] |

| Aggregation | Higher propensity | Lower propensity | The charged nature and hydrophilicity of the linker can prevent intermolecular aggregation of the conjugated molecules. |

Experimental Protocols: A Practical Guide to Application

The following protocols provide a framework for the use of Azido-PEG2-sulfonic acid in a typical bioconjugation workflow. The specific parameters may require optimization depending on the nature of the molecules involved.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified protein to Azido-PEG2-sulfonic acid.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Azido-PEG2-sulfonic acid

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

-

Degassing equipment (e.g., nitrogen or argon gas)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Azido-PEG2-sulfonic acid (e.g., 10 mM in DMSO or water).

-

Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water, freshly prepared), and THPTA/TBTA (e.g., 50 mM in DMSO/water).

-

-

Reaction Setup:

-

In a reaction vessel, add the alkyne-modified protein to the desired final concentration.

-

Add the Azido-PEG2-sulfonic acid stock solution to achieve the desired molar excess (typically 10-50 fold).

-

Add the copper ligand (THPTA/TBTA) to a final concentration of approximately 1-2 mM.

-

Add the CuSO₄ stock solution to a final concentration of 0.5-1 mM.

-

Gently mix the solution.

-

-

Initiation of Reaction:

-

Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight, with gentle mixing.

-

-

Purification:

-

Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents and byproducts.

-

Self-Validation: The success of the conjugation can be confirmed by techniques such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry (confirming the mass of the conjugate), or HPLC analysis.

Caption: A typical experimental workflow for a CuAAC reaction.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is suitable for conjugating Azido-PEG2-sulfonic acid to a molecule functionalized with a strained alkyne (e.g., DBCO) in a copper-free manner.

Materials:

-

Strained alkyne-functionalized molecule (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azido-PEG2-sulfonic acid

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Azido-PEG2-sulfonic acid (e.g., 10 mM in DMSO or water).

-

-

Reaction Setup:

-

In a reaction vessel, combine the DBCO-functionalized molecule and the Azido-PEG2-sulfonic acid stock solution. A 3-10 fold molar excess of the azide linker is typically a good starting point.

-

-

Incubation:

-

Incubate the reaction for 2-12 hours at room temperature or at 37°C. The reaction progress can be monitored by HPLC or mass spectrometry.

-

-

Purification:

-

Purify the conjugate using size-exclusion chromatography to remove any unreacted linker.

-

Applications in Drug Development: The PROTAC Revolution

A particularly impactful application of bifunctional linkers like Azido-PEG2-sulfonic acid is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6] The linker in a PROTAC is not merely a spacer but plays a critical role in the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

The properties of the linker, including its length, flexibility, and solubility, can significantly influence the efficacy of the PROTAC. The inclusion of a PEG-sulfonic acid moiety in the linker can enhance the solubility and cell permeability of the PROTAC, which are often large molecules with poor physicochemical properties.[7]

Conclusion: A Versatile Tool for Precision Bioconjugation

Azido-PEG2-sulfonic acid offers a powerful and versatile solution for researchers seeking to create advanced bioconjugates. Its bifunctional nature allows for the elegant and efficient linkage of molecules via click chemistry while simultaneously addressing the common challenge of poor aqueous solubility. By understanding the distinct roles of the azide and sulfonic acid groups and by employing robust and validated protocols, scientists and drug development professionals can leverage the unique advantages of this linker to accelerate their research and develop novel therapeutics and diagnostics.

References

-

Abuchowski, A., van Es, T., Palczuk, N. C., & Davis, F. F. (1977). Alteration of immunological properties of bovine serum albumin by covalent attachment of polyethylene glycol. The Journal of biological chemistry, 252(11), 3578–3581. [Link]

-

Chapman, A. P. (2002). PEGylated antibodies and antibody fragments for improved therapy: a review. Advanced drug delivery reviews, 54(4), 531–545. [Link]

-

AxisPharm. (n.d.). Azido-PEG-sulfonic acid. Retrieved from [Link]

-

Advanced Drug Delivery Reviews. (2022). In Vitro Properties and Pharmacokinetics of Temporarily PEGylated Onc72 Prodrugs. [Link]

-

AxisPharm. (n.d.). Sulfonic acid PEG. Retrieved from [Link]

-

AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]

-

MDPI. (2022, February 1). Pharmacokinetics of PEGylated Gold Nanoparticles: In Vitro—In Vivo Correlation. [Link]

-

Abzena. (n.d.). Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. [Link]

-

Journal of Pharmaceutical Sciences. (2013). Solubility and dissolution enhancement strategies: current understanding and recent trends. [Link]

-

Journal of Functional Biomaterials. (2024, August 12). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. [Link]

-

International Journal of Pharmaceutical Quality Assurance. (2024). Enhancement of Solubility of Anti-Inflammatory Drug By Using Different Solubility Enhancement Techniques. [Link]

-

World Journal of Biology and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

Sources

- 1. Azido-PEG-sulfonic acid | AxisPharm [axispharm.com]

- 2. Azido-PEG2-Sulfonic acid - CD Bioparticles [cd-bioparticles.net]

- 3. precisepeg.com [precisepeg.com]

- 4. Azido-SS-PEG2-acid | 2144777-72-8 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 8. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of molecular size of pegylated peptide on the pharmacokinetics and tumor targeting in lymphoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Azido-PEG2-sulfonic Acid for Click Chemistry Applications

Introduction: A Trifecta of Functionality for Advanced Bioconjugation

In the landscape of modern bioconjugation, precision, efficiency, and biocompatibility are paramount. Researchers in drug development and proteomics require molecular tools that not only facilitate the seamless ligation of biomolecules but also enhance the properties of the resulting conjugates. Azido-PEG2-sulfonic acid has emerged as a superior heterobifunctional linker, meticulously designed to meet these demands. This guide provides a comprehensive technical overview of its core attributes, mechanistic advantages, and field-proven applications in click chemistry.

At its core, Azido-PEG2-sulfonic acid is a molecule engineered with three key functionalities:

-

An Azide Moiety: This serves as a versatile handle for highly selective "click chemistry" reactions.[1][2]

-

A Diethylene Glycol (PEG2) Spacer: This short, hydrophilic polyethylene glycol linker enhances aqueous solubility, improves pharmacokinetics, and provides spatial separation between conjugated molecules, mitigating steric hindrance.[3][4]

-

A Sulfonic Acid Group: This terminal acidic group dramatically increases the water solubility and overall hydrophilicity of the linker and its subsequent bioconjugates.[5][6]

This unique combination of features makes Azido-PEG2-sulfonic acid an invaluable tool for a range of applications, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][7][8]

Chemical Properties and Handling

A thorough understanding of the physicochemical properties of Azido-PEG2-sulfonic acid is crucial for its effective implementation in experimental workflows.

| Property | Value | Source |

| Molecular Formula | C6H13N3O5S | [9][10][11] |

| Molecular Weight | 239.25 g/mol | [1][9][11] |

| CAS Number | 1817735-39-9 | [1][9][10] |

| Appearance | White to off-white solid | Generic |

| Solubility | Highly soluble in water and polar organic solvents (DMSO, DMF) | [2][12] |

| Storage | Store at -20°C for long-term stability.[7] | Generic |

Expert Insight: The sulfonic acid group is a strong acid, ensuring that the molecule is deprotonated and highly water-soluble at physiological pH. This is a significant advantage over carboxylic acid-terminated linkers, which may have reduced solubility at acidic pH.

Mechanism of Action in Click Chemistry

Azido-PEG2-sulfonic acid is a versatile reagent compatible with the two primary forms of azide-alkyne cycloaddition, commonly referred to as "click chemistry".[1][13] This family of reactions is prized for its high efficiency, specificity, and biocompatibility.[14][15]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for its rapid kinetics and high yields.[13][16] It involves the copper(I)-catalyzed reaction between the terminal azide of Azido-PEG2-sulfonic acid and a terminal alkyne-functionalized molecule to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[13]

CuAAC Reaction Workflow

Causality Behind Experimental Choices:

-

Copper(I) Source: While Cu(I) salts can be used directly, they are prone to oxidation. Therefore, Cu(II) salts (e.g., CuSO4) are commonly used in conjunction with a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ.[17]

-

Ligands (THPTA/TBTA): The use of a copper-chelating ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA) is critical.[] These ligands stabilize the Cu(I) oxidation state, preventing oxidative damage to sensitive biomolecules and accelerating the reaction rate.[16][] THPTA is water-soluble and ideal for bioconjugation in aqueous buffers.[17]

-

Solvent: The high water solubility of Azido-PEG2-sulfonic acid allows the reaction to be performed in aqueous buffers (e.g., PBS), which is crucial for maintaining the native conformation of proteins and other biomolecules.[3][19]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, SPAAC offers a powerful, copper-free alternative.[3] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide of Azido-PEG2-sulfonic acid.[1][12] The high ring strain of the cyclooctyne provides the activation energy for the cycloaddition to proceed without a catalyst.[8]

SPAAC Reaction Workflow

Expert Insight: While SPAAC is highly biocompatible, its reaction kinetics are generally slower than CuAAC. The choice between CuAAC and SPAAC is therefore a trade-off between reaction speed and the need for a completely metal-free system. The presence of the PEG linker in Azido-PEG2-sulfonic acid can positively influence the kinetics of SPAAC by improving the accessibility of the azide moiety.[20]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific applications.

Protocol 1: CuAAC Bioconjugation of an Alkyne-Modified Protein

This protocol describes the conjugation of Azido-PEG2-sulfonic acid to a protein containing a terminal alkyne functionality.

Materials:

-

Alkyne-modified protein in a non-amine-containing, azide-free buffer (e.g., 100 mM phosphate buffer, pH 7.4)

-

Azido-PEG2-sulfonic acid

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

-

THPTA stock solution (e.g., 250 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 1 M in water)

-

Deionized water

-

Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

-

Reactant Preparation:

-

Prepare a solution of the alkyne-modified protein at a concentration of 1-10 mg/mL.

-

Dissolve Azido-PEG2-sulfonic acid in deionized water to a concentration of 10-100 mM.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution and the Azido-PEG2-sulfonic acid solution. A 10- to 50-fold molar excess of the azide linker over the protein is a good starting point.

-

In a separate tube, prepare the copper-ligand premix by adding the THPTA stock solution to the CuSO4 stock solution at a 5:1 molar ratio (ligand:copper). Vortex briefly.[21]

-

Add the copper-ligand premix to the protein-azide mixture to achieve a final copper concentration of 0.5-2 mM.[21]

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[16]

-

Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction can be monitored by SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Remove excess reagents and the copper catalyst by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).[16]

-

Protocol 2: SPAAC Bioconjugation with a DBCO-Modified Antibody

This protocol outlines the copper-free conjugation of Azido-PEG2-sulfonic acid to an antibody functionalized with a DBCO group.

Materials:

-

DBCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Azido-PEG2-sulfonic acid

-

Deionized water

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reactant Preparation:

-

Prepare a solution of the DBCO-modified antibody at a concentration of 1-5 mg/mL.

-

Dissolve Azido-PEG2-sulfonic acid in deionized water to a concentration of 10-100 mM.

-

-

Reaction Setup:

-

Combine the DBCO-modified antibody solution and the Azido-PEG2-sulfonic acid solution. A 2- to 10-fold molar excess of the azide linker is typically sufficient.[22]

-

-

Incubation:

-

Purification:

-

If necessary, purify the conjugate from unreacted Azido-PEG2-sulfonic acid using size-exclusion chromatography.

-

Quantitative Analysis and Characterization

Rigorous analytical techniques are essential to validate the successful conjugation and purity of the final product.

| Analytical Technique | Purpose | Key Considerations |

| SDS-PAGE | To visualize the increase in molecular weight of the protein after conjugation. | The PEG chain will cause the protein to migrate slower than its actual molecular weight would suggest. |

| HPLC (Reverse-Phase or Size-Exclusion) | To assess purity, quantify the degree of labeling, and separate the conjugate from unreacted starting materials. | For reverse-phase HPLC, a C4 or C8 column is often suitable for proteins. A gradient of water/acetonitrile with 0.1% TFA or formic acid is commonly used.[24] Size-exclusion chromatography is a milder purification method that separates based on size.[25] |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | To confirm the precise molecular weight of the conjugate and determine the degree of labeling. | The high salt content from the sulfonic acid group may require desalting before analysis.[25] |

| FT-IR Spectroscopy | To confirm the disappearance of the characteristic azide peak (~2100 cm⁻¹) upon successful reaction.[26] | Useful for qualitative confirmation of the reaction. |

The Critical Role of the Sulfonic Acid Group

The sulfonic acid moiety is not merely a solubilizing agent; it imparts several key advantages that enhance the performance of Azido-PEG2-sulfonic acid in bioconjugation and drug delivery.

-

Enhanced Aqueous Solubility: The primary role of the sulfonic acid group is to ensure high water solubility across a wide pH range.[5] This is particularly important when working with hydrophobic drugs or biomolecules, preventing aggregation and precipitation during the conjugation reaction.[17]

-

Improved Pharmacokinetics and Biodistribution: In the context of drug delivery, PEGylation is a well-established strategy to prolong the circulation half-life of therapeutics.[27][28] The highly hydrophilic nature of the sulfonic acid group can further enhance the "stealth" properties of PEGylated nanoparticles, potentially reducing uptake by the reticuloendothelial system and improving tumor accumulation in cancer therapy models.[27]

-

Potential for Improved Reaction Kinetics: While not extensively studied for this specific linker, the high polarity imparted by the sulfonic acid group can influence the local microenvironment of the reaction, potentially enhancing the accessibility of the azide group and improving reaction kinetics in aqueous media.

Application Spotlight: PROTAC Synthesis

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[29][30] The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of PROTAC design, influencing the formation and stability of the ternary complex.

Azido-PEG2-sulfonic acid is an excellent candidate for PROTAC synthesis due to:

-

Precise Length Control: The defined length of the PEG2 spacer allows for systematic optimization of the linker length.

-

Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The incorporation of a sulfonated PEG linker can significantly improve their physicochemical properties.[31]

-

Modular Synthesis: The azide functionality allows for the late-stage introduction of one of the binding moieties via click chemistry, providing a modular and efficient synthetic route.[32][33]

PROTAC Synthesis Workflow

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction (CuAAC) | Inactive copper catalyst (oxidized to Cu(II)) | Prepare sodium ascorbate solution fresh. Ensure a 5:1 molar ratio of ligand to copper. Degas solutions to remove oxygen.[34] |

| Competing amines in buffer (e.g., Tris, glycine) | Buffer exchange into a non-amine-containing buffer like PBS or HEPES. | |

| Low purity of starting materials | Verify the purity of the azide and alkyne-functionalized molecules by NMR or mass spectrometry. | |

| Protein Precipitation | High concentration of organic co-solvent (e.g., DMSO) | Keep the final concentration of organic solvent below 10-20%.[22] |

| Copper-mediated aggregation | Use a copper-chelating ligand (THPTA). Perform the reaction at a lower temperature (4°C). | |

| Low Yield in PROTAC Synthesis | Inefficient amide coupling | Optimize coupling reagents (e.g., HATU, COMU) and base (e.g., DIPEA). Ensure anhydrous reaction conditions.[31] |

| Steric hindrance | Consider a longer PEG linker. | |

| Difficulty in Purification | Polarity of the sulfonated PEG linker | Use reverse-phase HPLC with a C4 or C8 column instead of normal-phase silica chromatography. Size-exclusion chromatography is also a good option.[24] |

Conclusion

Azido-PEG2-sulfonic acid stands as a testament to the power of rational molecular design in advancing bioconjugation technologies. Its unique combination of a reactive azide handle, a biocompatible PEG spacer, and a highly solubilizing sulfonic acid group provides researchers with a robust and versatile tool for creating sophisticated bioconjugates. By understanding the underlying chemical principles and optimizing reaction conditions, scientists can leverage the full potential of this linker to accelerate their research in drug discovery, diagnostics, and proteomics.

References

- An Insight Into Click Chemistry. (2024). International Journal of Pharmaceutical Sciences.

- What is Click Chemistry?. (2019). ADC Review.

- Azido-PEG2-C2-sulfonic acid | PROTAC Linker. MedchemExpress.com.

- Click Chemistry - A Review. (2014). Bio-Synthesis.

- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug

- Azido-SS-PEG2-acid | 2144777-72-8. BroadPharm.

- Azido-PEG2-Sulfonic acid. CD Bioparticles.

- Troubleshooting low yield in PROTAC synthesis using PEG linkers. Benchchem.

- PEG Sulfonic Acid. Precise PEG.

- The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles. NIH.

- DBCO Azide Lig

- Application Notes & Protocols for Bioconjugation using N-(Azido-PEG3)-N-(PEG2-amine). Benchchem.

- Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022).

- “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegener

- [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. Benchling.

- Azido-PEG2-acid, 1312309-63-9. BroadPharm.

- Azido-PEG2-C2-sulfonic acid. TargetMol.

- Overview of SPAAC reactions between sulfo DBCO-amine (1),...

- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.

- Click Chemistry Tools & Reagents. BOC Sciences.

- Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG2-C6-Cl. Benchchem.

- 1817735-39-9 | Azido-PEG2-C2-sulfonic acid. ChemScene.

- Azido-PEG2-Sulfonic Acid. Precise PEG.

- Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes. Lumiprobe.

- Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm.

- Azido-PEG2-sulfonic acid, CAS 1817735-39-9. AxisPharm.

- Bioconjugate Analysis & Purific

- DBCO–Azide Conjugation.

- Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria.

- Protein degradation induced by PROTAC molecules as emerging drug discovery str

- Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. PMC - NIH.

- Technical Guide: Synthesis of N-(Azido-PEG2)-N-Biotin-PEG3-acid. Benchchem.

- Technical Support Center: Characterization of N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester Labeled Proteins. Benchchem.

- Azido-PEG2-sulfonic acid | 1817735-39-9 | SXC73539. Biosynth.

- Azido-PEG-sulfonic acid. AxisPharm.

- Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. (2018). NIH.

- A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). Chemical Reviews.

- Application of PEG In Click Chemistry. (2023). Labinsights.

- Design the Perfect PROTAC®. Sigma-Aldrich.

- Click Chemistry: new protocol for the labeling and modific

- Impact of PEGylation and non-ionic surfactants on the physical stability of the therapeutic protein filgrastim (G-CSF).

- How do I check whether the click reaction work?. (2018).

- A review on impact of pegylation on biopharmaceuticals. (2022). ScienceScholar.

- Impacts of polyethylene glycol (PEG)

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Azido-PEG2-Sulfonic acid - CD Bioparticles [cd-bioparticles.net]

- 3. adcreview.com [adcreview.com]

- 4. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. Azido-PEG-sulfonic acid | AxisPharm [axispharm.com]

- 7. Azido-PEG2-C2-sulfonic acid | TargetMol [targetmol.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemscene.com [chemscene.com]

- 10. precisepeg.com [precisepeg.com]

- 11. biosynth.com [biosynth.com]

- 12. Azido-SS-PEG2-acid | 2144777-72-8 | BroadPharm [broadpharm.com]

- 13. Click Chemistry - A Review [biosyn.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 19. interchim.fr [interchim.fr]

- 20. researchgate.net [researchgate.net]

- 21. static.igem.wiki [static.igem.wiki]

- 22. broadpharm.com [broadpharm.com]

- 23. docs.aatbio.com [docs.aatbio.com]

- 24. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 28. sciencescholar.us [sciencescholar.us]

- 29. researchgate.net [researchgate.net]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. researchgate.net [researchgate.net]

- 33. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 34. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to PEGylation using Heterobifunctional Linkers

Introduction: The “Why” of PEGylation in Modern Biotherapeutics

In the landscape of advanced drug development, particularly in the realm of protein and peptide therapeutics, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, has emerged as a cornerstone technology.[1][2] This modification is not merely an add-on; it is a strategic engineering of biomolecules to enhance their therapeutic properties. The fundamental goal of PEGylation is to improve the pharmacokinetic and pharmacodynamic profiles of a therapeutic agent.[3] By increasing the hydrodynamic volume of the molecule, PEGylation can significantly extend its circulation half-life by reducing renal clearance.[1] Furthermore, the flexible, hydrophilic PEG chains can act as a shield, masking immunogenic epitopes and reducing the potential for an adverse immune response, while also protecting the therapeutic from proteolytic degradation.[3]

While early PEGylation methods often resulted in heterogeneous mixtures of randomly modified proteins, the field has evolved towards more controlled and site-specific approaches.[1] This is where heterobifunctional PEG linkers demonstrate their profound utility. Unlike their homobifunctional counterparts, which possess identical reactive groups at both ends, heterobifunctional linkers are designed with two distinct reactive moieties.[4] This unique architecture allows for a sequential and controlled conjugation of two different molecules, providing a high degree of specificity and is particularly advantageous in applications like antibody-drug conjugates (ADCs) where precise linking of a cytotoxic agent to an antibody is paramount.[4]

This guide will provide a comprehensive overview of the principles and practices of PEGylation using heterobifunctional linkers, with a focus on the underlying chemistry, practical experimental design, and the critical aspects of purification and characterization that ensure a well-defined and effective bioconjugate.

The Heart of the Matter: Understanding Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are characterized by a central, flexible PEG spacer of varying length, flanked by two different reactive functional groups.[4] The choice of these functional groups is dictated by the available reactive sites on the target biomolecules and the desired stability of the resulting conjugate. The true power of these linkers lies in their ability to facilitate orthogonal or bioorthogonal conjugation strategies. In this context, "orthogonal" refers to the ability to perform sequential reactions on a molecule without the functional groups from one step interfering with the subsequent steps.[5]

Commonly Employed Functional Groups and Their Reaction Chemistries

The selection of the appropriate functional groups is a critical decision in the design of a PEGylation experiment. The table below summarizes some of the most common reactive pairs found in commercially available heterobifunctional PEG linkers and their target functional groups on biomolecules.

| Functional Group 1 | Target on Biomolecule 1 | Optimal pH Range | Functional Group 2 | Target on Biomolecule 2 | Optimal pH Range | Resulting Bond |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (e.g., Lysine, N-terminus) | 7.0 - 8.5[6] | Maleimide | Thiols (e.g., Cysteine) | 6.5 - 7.5[4] | Amide & Thioether |

| Carboxyl (-COOH) | Primary Amines (with activator like EDC) | 4.5 - 7.5 | Aldehyde | Hydrazides, Aminooxy | 5.0 - 7.0 | Amide & Hydrazone/Oxime |

| Azide (-N3) | Alkynes (Click Chemistry) | Neutral | DBCO (Dibenzocyclooctyne) | Azides (Copper-free Click Chemistry) | Neutral | Triazole |

| Biotin | Avidin/Streptavidin | Neutral | NHS Ester | Primary Amines (e.g., Lysine, N-terminus) | 7.0 - 8.5 | Amide |

This table provides a general overview. Optimal conditions can vary based on the specific reactants and buffer systems.

The NHS ester-maleimide combination is one of the most widely used pairings for protein-protein or protein-small molecule conjugation due to the relative abundance of primary amines on protein surfaces and the ability to introduce specific thiol groups through site-directed mutagenesis or reduction of native disulfide bonds.[4]

The Causality Behind Experimental Choices: pH and Molar Ratio

The success of a PEGylation reaction hinges on the careful control of key parameters, primarily pH and the molar ratio of reactants.

-

pH Control: The pH of the reaction buffer is not an arbitrary choice; it directly influences the reactivity and stability of both the functional groups on the linker and the target residues on the biomolecule.[7][8] For instance, the reaction between an NHS ester and a primary amine is optimal at a slightly alkaline pH (7.0-8.5).[6] At lower pH values, the amine group is protonated (-NH3+), rendering it a poor nucleophile and significantly slowing down the reaction. Conversely, at higher pH, the hydrolysis of the NHS ester becomes a competing and rapid reaction, reducing the yield of the desired conjugate.[7] The maleimide-thiol reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently deprotonated to act as a nucleophile, while the maleimide group remains relatively stable.[4]

-

Molar Ratio Optimization: The molar ratio of the PEG linker to the biomolecule is a critical factor in controlling the degree of PEGylation.[9] A high molar excess of the PEG linker will favor the formation of multi-PEGylated species, where multiple PEG chains are attached to a single biomolecule.[9] While this can be desirable in some applications, achieving a specific degree of PEGylation, such as mono-PEGylation, often requires careful titration of the molar ratio.[9] Design of Experiments (DOE) can be a powerful tool to systematically investigate the impact of molar ratio, pH, and other parameters to optimize the yield of the desired product.[8]

Visualizing the Process: A Heterobifunctional PEGylation Workflow

The following diagram illustrates a typical workflow for the PEGylation of a protein with a small molecule using an NHS-PEG-Maleimide linker.

Caption: A generalized workflow for a two-step heterobifunctional PEGylation.

Detailed Experimental Protocol: Two-Step Conjugation of a Protein with a Thiolated Payload using an NHS-PEG-Maleimide Linker

This protocol provides a self-validating system for the controlled conjugation of a protein to a thiol-containing molecule. Each step includes checkpoints and rationale.

Materials and Reagents:

-

Protein of interest (e.g., an antibody) in a suitable amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

-

Thiol-containing payload (e.g., a peptide or small molecule drug).

-

Heterobifunctional linker: NHS-PEGn-Maleimide (n denotes the number of PEG units, influencing the spacer length).

-

Reaction Buffers:

-

Amine-reactive step: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5.

-

Thiol-reactive step: 0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0.

-

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

-

Purification Supplies: Size exclusion chromatography (SEC) column or dialysis cassettes (appropriate molecular weight cut-off).

-

Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (e.g., MALDI-TOF), HPLC system with appropriate columns (e.g., SEC, IEX).

Step-by-Step Methodology:

Part 1: Activation of the Protein with the NHS-PEG-Maleimide Linker

-

Protein Preparation:

-

Dissolve the protein in the amine-reactive reaction buffer to a final concentration of 1-10 mg/mL.[10]

-

Rationale: An amine-free buffer is crucial to prevent the buffer components from competing with the protein's primary amines for reaction with the NHS ester.[7] The protein concentration should be high enough to favor the reaction kinetics but low enough to prevent aggregation.[9]

-

-

Linker Preparation:

-

Immediately before use, dissolve the NHS-PEG-Maleimide linker in a dry, water-miscible organic solvent such as Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) to a stock concentration of 10 mM.[10]

-

Rationale: NHS esters are susceptible to hydrolysis in aqueous solutions.[4] Preparing the stock solution in a dry organic solvent and adding it to the reaction mixture just before use minimizes this degradation.

-

-

Conjugation Reaction (Amine-reactive step):

-

Add a calculated amount of the linker stock solution to the protein solution to achieve a desired molar excess of linker to protein (typically 5-20 fold excess).[10] Ensure the final concentration of the organic solvent in the reaction mixture is less than 10% to avoid protein denaturation.[4]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10]

-

Rationale: The molar excess of the linker drives the reaction towards the desired degree of modification. The reaction can be performed at a lower temperature to enhance the stability of the protein and the NHS ester.[9]

-

-

Removal of Excess Linker:

-

Promptly after the incubation, remove the unreacted linker using a desalting column (SEC) or by dialysis against the thiol-reactive reaction buffer.

-

Rationale: This step is critical to prevent the unreacted linker from conjugating to the thiol-containing payload in the subsequent step. It also serves as a buffer exchange into the optimal conditions for the maleimide-thiol reaction.

-

Part 2: Conjugation of the Activated Protein to the Thiolated Payload

-

Payload Preparation:

-

Dissolve the thiol-containing payload in the thiol-reactive reaction buffer. If the payload has disulfide bonds, it may need to be reduced prior to this step using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent.

-

Rationale: The thiol group must be free (in its -SH form) to react with the maleimide. EDTA is included in the buffer to chelate any divalent metal ions that could catalyze the oxidation of thiols to disulfides.

-

-

Conjugation Reaction (Thiol-reactive step):

-

Add the thiol-containing payload to the purified, maleimide-activated protein solution. A slight molar excess of the payload (1.5-5 fold) over the activated protein is typically used.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[11]

-

Rationale: The reaction between the maleimide and the thiol forms a stable thioether bond.[12] The reaction is generally slower than the NHS-ester reaction and can be allowed to proceed for a longer duration.

-

-

Final Purification:

-

Purify the final PEGylated conjugate from unreacted payload and any remaining unreacted protein using a suitable chromatography method such as Ion Exchange Chromatography (IEX) or Size Exclusion Chromatography (SEC).[]

-

Rationale: The purification method is chosen based on the physicochemical differences between the desired product and the impurities. For example, PEGylation often alters the surface charge of a protein, allowing for separation by IEX.[] The increase in hydrodynamic radius upon PEGylation makes SEC an effective purification method as well.[14]

-

Characterization of the PEGylated Conjugate: Ensuring Quality and Consistency

Thorough characterization of the final product is essential to confirm the success of the PEGylation reaction and to ensure the quality and homogeneity of the conjugate.

Key Characterization Techniques:

| Technique | Purpose | Expected Outcome |

| SDS-PAGE | To visually assess the increase in molecular weight upon PEGylation. | A shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. |

| Size Exclusion Chromatography (SEC-HPLC) | To determine the purity and aggregation state of the conjugate. | A single, well-defined peak for the purified conjugate, with distinct elution times for the unmodified protein and any aggregates. |

| Ion Exchange Chromatography (IEX-HPLC) | To separate species with different degrees of PEGylation (positional isomers). | Separation of mono-, di-, and multi-PEGylated species based on differences in their surface charge. |